molecular formula C19H23N7O B2637237 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920217-83-0

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2637237
CAS RN: 920217-83-0
M. Wt: 365.441
InChI Key: ZAUDBXYQODZDCC-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of various pharmacophores . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a three-step reaction sequence, which includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .


Molecular Structure Analysis

The molecular structure of similar compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The stereochemistry and relative configurations of the synthesized compounds are determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic substitution and addition reactions . For instance, nucleophilic reagents react with 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidine-7-carbonitrile in two ways, depending on the nature of the reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown significant inhibitory activity, suggesting potential antiviral and antimicrobial properties .

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . Future research may focus on enhancing the bioactivity of these compounds and exploring their potential as antiviral and antimicrobial agents .

properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDBXYQODZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

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